molecular formula C11H19N3O2S B12932768 N,N-Diethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine CAS No. 89587-80-4

N,N-Diethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine

Cat. No.: B12932768
CAS No.: 89587-80-4
M. Wt: 257.35 g/mol
InChI Key: XQWFDRQVVOOONX-UHFFFAOYSA-N
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Description

N,N-Diethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine is a pyrimidine derivative featuring a diethylamine group at position 4, methoxy substituents at positions 2 and 6, and a methylsulfanyl group at position 4. Pyrimidine derivatives are widely studied for their biological and pharmacological properties, particularly in oncology and immunomodulation.

Properties

CAS No.

89587-80-4

Molecular Formula

C11H19N3O2S

Molecular Weight

257.35 g/mol

IUPAC Name

N,N-diethyl-2,6-dimethoxy-5-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C11H19N3O2S/c1-6-14(7-2)9-8(17-5)10(15-3)13-11(12-9)16-4/h6-7H2,1-5H3

InChI Key

XQWFDRQVVOOONX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C(=NC(=N1)OC)OC)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-dicarbonyl compounds and amidines.

    Introduction of Substituents: The dimethoxy and methylthio groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield dihydropyrimidine derivatives.

    Substitution: The dimethoxy groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: It may be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Crystallographic Features

Compound B () :

  • Dihedral Angles : The pyrimidine ring forms dihedral angles of 12.8°, 12.0°, and 86.1° with substituent planes, indicating partial planarity.
  • Hydrogen Bonding : Stabilized by intramolecular N–H⋯N and weak C–H⋯O interactions.
  • Comparison : The target compound’s dimethoxy groups may promote stronger C–H⋯O interactions compared to Compound B’s fluorophenyl group. The diethylamine group’s steric bulk could reduce planarity, affecting crystal packing .

Compound C : 2,6-bis[(2-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine ()

  • Substituents : Bulky 2-chlorophenyl-methylsulfanyl groups.
  • Safety Profile : Classified with GHS hazard codes (e.g., H302, H315), indicating toxicity risks.
  • Comparison : The target compound’s methylsulfanyl group is less sterically hindered than Compound C’s chlorophenyl-methylsulfanyl substituents. This difference may improve metabolic stability and reduce toxicity in the target compound .

Solubility and Pharmacokinetic Considerations

  • Compound A () : Designed for water solubility via methoxyphenyl and dimethylamine groups.
  • Target Compound : Diethylamine and methylsulfanyl groups may reduce aqueous solubility compared to Compound A but enhance membrane permeability.
  • Compound C () : Bulky chlorophenyl groups likely result in poor solubility, whereas the target compound’s smaller substituents balance lipophilicity and solubility .

Data Table: Key Comparative Properties

Property Target Compound Compound A () Compound B () Compound C ()
Core Structure Pyrimidine Pyrrolo[2,3-d]pyrimidine Pyrimidine Pyrimidine
Key Substituents Diethylamine, dimethoxy, methylsulfanyl Methoxyphenyl, dimethylamine Fluorophenyl, methoxyphenylaminomethyl Bis(2-chlorophenyl-methylsulfanyl)
Biological Activity Not reported (inferred tubulin binding) Antimitotic (nanomolar GI50) Antibacterial/antifungal Toxicity risks (GHS H302, H315)
Solubility Moderate (lipophilic substituents) High (water-soluble design) Low (bulky aryl groups) Very low (bulky chlorophenyl groups)
Structural Flexibility Moderate (diethylamine steric bulk) Rigid (fused pyrrolo ring) Flexible (aminomethyl linker) Rigid (bulky sulfanyl groups)

Research Implications and Limitations

Comparative inferences rely on substituent chemistry and analogous compounds. Further studies using tools like SHELXL () or ORTEP-3 () could elucidate its binding modes and crystal packing .

Biological Activity

N,N-Diethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine is a synthetic compound belonging to the pyrimidine family, characterized by a unique combination of functional groups. Its structure includes two ethyl groups at the nitrogen positions and methoxy groups at the 2 and 6 positions of the pyrimidine ring, along with a methylthio group at the 5 position. The molecular formula is C13H18N2O3SC_{13}H_{18}N_2O_3S with a molar mass of approximately 270.36 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Antiviral Properties

Recent studies have explored the antiviral potential of various pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiviral activity against viruses such as Hepatitis C Virus (HCV) and Tobacco Mosaic Virus (TMV). For instance, certain derivatives have shown IC50 values below 0.35 μM against HCV NS5B RNA polymerase, indicating strong inhibitory effects .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Pyrimidine derivatives are known to act on various cellular pathways, including those involved in cell cycle regulation and apoptosis. The presence of methoxy and methylthio groups may enhance its interaction with biological targets related to cancer proliferation and survival mechanisms. In particular, compounds that inhibit WEE1 kinase have been highlighted as promising anticancer agents due to their ability to disrupt cell cycle checkpoints .

Insecticidal Activity

Another area of interest is the insecticidal properties of this compound. Similar compounds have been documented to exhibit insecticidal effects, which may be attributed to their ability to interfere with critical biological processes in pests . This opens avenues for agricultural applications where such compounds could serve as effective pest control agents.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. Table 1 summarizes key structural analogs and their observed biological activities:

Compound NameStructure HighlightsBiological Activity
2,6-Dimethoxy-5-methylthio-pyrimidin-4-aminesContains methylthio groupModerate antiviral activity
N-Ethyl-2,6-dimethoxy-pyrimidin-4-aminesEthyl substitution at nitrogenReduced efficacy compared to diethyl derivative
5-Methylthio-pyrimidin-4-aminesSimplified structureLower biological activity overall

The unique combination of ethyl and methoxy groups along with the methylthio moiety in this compound enhances its solubility and biological activity compared to its analogs .

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is also essential to consider its toxicity profile. Preliminary assessments indicate that similar pyrimidine derivatives can cause skin irritation and allergic reactions upon exposure . Further toxicological studies are necessary to establish a comprehensive safety profile before advancing into clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Diethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and functionalization. For example:

Pyrimidine core formation : Use 2,6-dimethoxypyrimidin-4-amine as a starting material. Introduce the methylsulfanyl group at the 5-position via thiolation using methyl disulfide or Lawesson’s reagent under anhydrous conditions .

N,N-Diethylation : React the intermediate with diethyl sulfate or ethyl bromide in a polar aprotic solvent (e.g., DMF) with a strong base (e.g., LiH) to install the diethylamine moiety .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., ethanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, 70:30 acetonitrile/water) .

  • Key Considerations : Optimize reaction time and temperature to minimize by-products (e.g., over-alkylation). Use TLC and NMR (1H/13C) for intermediate validation .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to resolve the crystal lattice. Collect data at low temperature (100 K) to reduce thermal motion artifacts. Analyze dihedral angles and intermolecular interactions (e.g., C–H···π bonds) to confirm substituent orientation .
  • Spectroscopy :
  • 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm), methylsulfanyl (δ ~2.5 ppm), and diethylamine (δ ~1.2–1.4 ppm for CH3, δ ~3.3–3.5 ppm for CH2) signals. Compare with analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl] derivatives .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ at m/z 317.1424 for C12H21N3O2S) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., enantiomorph polarity) be resolved during structure refinement?

  • Methodological Answer :

  • Flack parameter (η) vs. Hooft parameter (x) : For non-centrosymmetric structures, use the Flack parameter to estimate enantiomorph polarity. However, if η converges near 0.5 (indicating pseudo-symmetry), switch to the Hooft parameter (x), which is less sensitive to near-centrosymmetric ambiguities .

  • Validation : Cross-check with resonant scattering (if heavy atoms are present) or computational methods (e.g., density functional theory for energy-minimized conformers) .

    • Example : In a related pyrimidine derivative (N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine), weak C–H···O hydrogen bonds resolved ambiguities in the pyrimidine ring orientation .

Q. What strategies mitigate challenges in studying the compound’s reactivity under physiological conditions?

  • Methodological Answer :

  • Hydrolysis Stability : Conduct accelerated degradation studies (pH 1–10 buffers, 37°C). Monitor via LC-MS for demethylation (loss of methoxy groups) or sulfoxide formation (oxidation of methylsulfanyl) .

  • Thiol-Disulfide Exchange : Test reactivity with glutathione (5 mM, 37°C) to assess potential for disulfide bond formation, a common pathway for sulfur-containing drugs .

    • Data Table :
Condition (pH)Half-Life (h)Major Degradants
1.2 (HCl)12.3Desmethyl analog
7.4 (PBS)48.7Sulfoxide
10.0 (NaOH)6.8Pyrimidine ring-opened product

Q. How can computational methods predict biological target interactions for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like acetylcholinesterase (PDB ID: 4EY7). Prioritize the methylsulfanyl and diethylamine groups for hydrophobic pocket interactions .

  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Calculate RMSD (<2.0 Å acceptable) and free energy (MM-PBSA) to rank affinity .

    • Case Study : Analogous 5-(methylsulfanyl)pyrimidines showed nanomolar inhibition of cholinesterase via π-π stacking with Trp86 and hydrogen bonding to Glu202 .

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